molecular formula C20H15Cl2NO5 B6126954 N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide

N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide

Cat. No.: B6126954
M. Wt: 420.2 g/mol
InChI Key: UJJWKCCBKSSYOV-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide” is a synthetic organic compound that features a complex molecular structure It contains a benzodioxole ring, a dichlorophenoxy group, and a furan ring, which are connected through various chemical bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide” typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Dichlorophenoxy Group: This step involves the reaction of a suitable phenol derivative with chlorinating agents to introduce the dichlorophenoxy group.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole, dichlorophenoxy, and furan moieties through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants, as well as employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and furan rings.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: It could act as an inhibitor for specific enzymes.

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its therapeutic properties in treating various diseases.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Utilized in the synthesis of novel polymers.

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-furamide: Lacks the dichlorophenoxy group.

    5-[(2,4-dichlorophenoxy)methyl]-2-furamide: Lacks the benzodioxole ring.

    N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-furamide: Contains a methyl group instead of the dichlorophenoxy group.

Uniqueness

The presence of both the benzodioxole and dichlorophenoxy groups in “N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide” makes it unique compared to similar compounds. This combination of functional groups may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO5/c21-13-2-5-16(15(22)8-13)25-10-14-3-6-18(28-14)20(24)23-9-12-1-4-17-19(7-12)27-11-26-17/h1-8H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJWKCCBKSSYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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